3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE
Overview
Description
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE is a chemical compound with a complex structure that includes a dichlorophenoxy group and a propylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE typically involves the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenylmethyl chloride. This intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes such as monoamine oxidase A (MAO-A), affecting the metabolism of neurotransmitters like serotonin. This inhibition can lead to various biological effects, including alterations in mood and behavior .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine: This compound is also a monoamine oxidase inhibitor and shares structural similarities with 3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-PROPYLBENZAMIDE.
2-(2,4-Dichlorophenoxy)acetic acid: Another compound with a dichlorophenoxy group, commonly used as a herbicide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-8-20-17(21)13-5-3-4-12(9-13)11-22-16-7-6-14(18)10-15(16)19/h3-7,9-10H,2,8,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKSCKHCGVGCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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